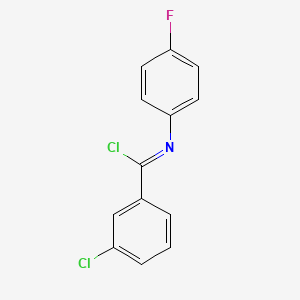
3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a carboximidoyl chloride group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Chlorobenzoyl chloride+4-Fluoroaniline→3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carboximidoyl chloride group can act as an electrophile, facilitating reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride
- 3-Chloro-N-(4-bromophenyl)benzene-1-carboximidoyl chloride
- 3-Chloro-N-(4-methylphenyl)benzene-1-carboximidoyl chloride
Uniqueness
3-Chloro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities.
Properties
CAS No. |
828263-98-5 |
|---|---|
Molecular Formula |
C13H8Cl2FN |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-chloro-N-(4-fluorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-3-1-2-9(8-10)13(15)17-12-6-4-11(16)5-7-12/h1-8H |
InChI Key |
HVOHCEZWAUQAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
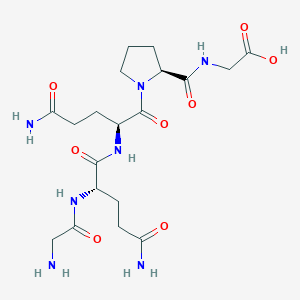
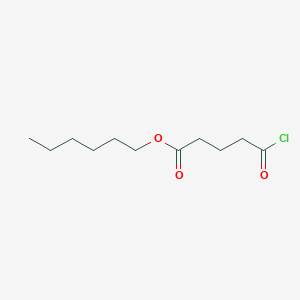
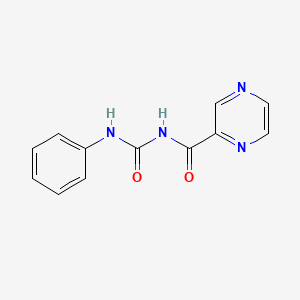
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
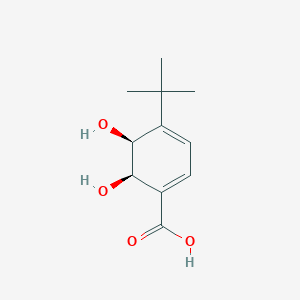
![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)

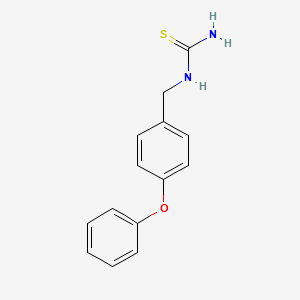
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
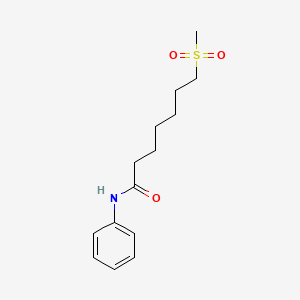
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)
